4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid
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Overview
Description
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 4-BOC-aminophenyl group. The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid typically involves multiple steps:
Formation of 4-BOC-Aminophenylboronic Acid: This intermediate can be synthesized by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The 4-BOC-aminophenylboronic acid is then coupled with 3-fluorobenzoic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in further Suzuki-Miyaura couplings to introduce additional substituents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the BOC group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
Deprotection: 4-(4-Aminophenyl)-3-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex molecules with additional aromatic or aliphatic groups.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid depends on its specific applicationThe fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-BOC-Aminophenyl)boronic acid: Similar structure but with a boronic acid group instead of a benzoic acid group.
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.
4-(4-BOC-Aminophenyl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions. The presence of the BOC-protected amine also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDDRYYAOILTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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